Superior NK1 Selectivity Over Spantide in Intrathecal Behavioral Assays
(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P demonstrates a restricted, NK1-agonist-specific antagonism, in contrast to the broad-spectrum inhibition exhibited by spantide. In a direct head-to-head comparison using intrathecal injection in mice, the target compound at 0.5–1.0 nmol inhibited only the behavioral response induced by Substance P, with no effect on physalaemin- or septide-induced responses [1]. Spantide, however, inhibited all three agonists with ED50 values of 1.0 nmol (Substance P), 0.65 nmol (physalaemin), and 1.3 nmol (septide) [1].
| Evidence Dimension | Selectivity profile against NK1 agonists (scratching, biting, licking behavior) |
|---|---|
| Target Compound Data | 0.5–1.0 nmol inhibited only SP-induced response; no inhibition of physalaemin or septide |
| Comparator Or Baseline | Spantide ([D-Arg1,D-Trp7,9,Leu11]-SP): ED50 1.0 nmol (SP), 0.65 nmol (physalaemin), 1.3 nmol (septide) |
| Quantified Difference | Target compound shows complete selectivity for SP over physalaemin and septide; spantide is non-selective across all three agonists |
| Conditions | Intrathecal injection in mice; measurement of licking, biting, scratching behavior |
Why This Matters
For experiments requiring clean dissection of NK1 receptor pathways without confounding activity at other tachykinin sites, the target compound's restricted profile ensures higher specificity and reduces off-target noise.
- [1] Sakurada, T., Yamada, T., Tan-No, K., Manome, Y., Sakurada, S., Kisara, K., & Ohba, M. (1991). Differential effects of substance P analogs on neurokinin 1 receptor agonists in the mouse spinal cord. Journal of Pharmacology and Experimental Therapeutics, 259(1), 205-210. View Source
